molecular formula C23H39N3O10S B8606579 N3-PEG8-Tos

N3-PEG8-Tos

Cat. No.: B8606579
M. Wt: 549.6 g/mol
InChI Key: RLYTUKAPGROZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of Polyethylene (B3416737) Glycol in Advanced Chemical Synthesis

Polyethylene glycol, a synthetic polyether, is characterized by its repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) venus-goa.com. Its journey in chemical and biomedical applications dates back to the 1970s, when researchers first explored its potential to enhance the properties of biomolecules venus-goa.comrimpro-india.com.

PEG possesses several key attributes that make it highly valuable:

Water Solubility: The ethylene oxide units readily form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments venus-goa.comterchemicals.comsigmaaldrich.combroadpharm.comrsc.org. This property is crucial for maintaining the solubility of conjugated biomolecules in physiological solutions baseclick.eulibretexts.orgbionordika.fi.

Biocompatibility and Low Immunogenicity: PEG exhibits minimal toxicity and generally elicits a low immune response, making it suitable for various biomedical applications approved by regulatory agencies venus-goa.comrimpro-india.comrsc.orgbaseclick.eulibretexts.orgbionordika.fi. This "stealth" property helps reduce protein adsorption and recognition by the immune system, prolonging circulation times of PEGylated therapeutics venus-goa.combaseclick.euacs.orgontosight.ai.

Flexibility: The free rotation around the C-O bonds in PEG provides conformational flexibility, allowing it to act as a versatile spacer venus-goa.com.

Non-volatility and Thermal Stability: Lower molecular weight PEGs are non-volatile liquids at room temperature and exhibit good thermal stability sigmaaldrich.com.

Solvent Properties: PEG can dissolve both hydrophilic and hydrophobic substances, making it useful as a solvent and dispersant in various formulations, including pharmaceuticals sigmaaldrich.combroadpharm.comwikipedia.org.

These properties have led to PEG's widespread use in:

Bioconjugation: Covalent attachment of PEG to proteins, peptides, and other biomolecules (PEGylation) to improve their stability, solubility, and pharmacokinetic profiles venus-goa.comrimpro-india.combaseclick.eubionordika.fiontosight.ai.

Drug Delivery: Enhancing the targeted delivery of therapeutics and improving their safety and efficiency venus-goa.combaseclick.eubionordika.fiontosight.ai.

Materials Science: Constructing hydrogels, nanoparticles, and other materials that benefit from PEG's antifouling and stabilizing characteristics venus-goa.combaseclick.eulibretexts.orgbionordika.fi.

Surface Modification: Creating low-fouling surfaces to prevent non-specific adsorption of proteins and cells bionordika.fiontosight.ai.

The evolution of PEG synthesis, from polydisperse mixtures to monodisperse linkers with defined molecular weights and terminal functionalities, has enabled more precise and controlled bioconjugation strategies over the past three decades venus-goa.com.

PropertyDescriptionRelevance in Chemical Synthesis
Water SolubilityHighly soluble due to hydrogen bonding with water molecules.Facilitates reactions in aqueous media, improves solubility of conjugates. venus-goa.comterchemicals.comsigmaaldrich.combroadpharm.comrsc.org
BiocompatibilityMinimal toxicity, approved for biomedical applications.Enables use in drug delivery and biomedical research without adverse effects. venus-goa.comrimpro-india.comrsc.orgbaseclick.eulibretexts.orgbionordika.fi
Low ImmunogenicityGenerally elicits minimal immune responses.Prolongs circulation time of PEGylated therapeutics by minimizing immune recognition. venus-goa.combaseclick.euacs.orgontosight.ai
FlexibilityC-O bonds allow free rotation, providing conformational flexibility.Acts as a versatile spacer, accommodating various conjugation distances. venus-goa.com
Solvent PropertiesCan dissolve both hydrophilic and hydrophobic substances.Useful as a solvent and dispersant in diverse formulations. sigmaaldrich.combroadpharm.comwikipedia.org

Design Rationale for Heterobifunctional PEG Scaffolds

Functionalized PEGs can be broadly categorized into homobifunctional and heterobifunctional types venus-goa.combionordika.firesearchgate.net. Homobifunctional PEGs possess identical reactive groups at both ends, making them suitable for crosslinking applications, such as in hydrogel preparation bionordika.firesearchgate.net. In contrast, heterobifunctional PEG scaffolds are designed with two different reactive groups at each end of the polymer chain venus-goa.comlibretexts.orgbionordika.firesearchgate.netmasterorganicchemistry.com.

The design rationale behind heterobifunctional PEGs, such as N3-PEG8-Tos, is rooted in the need for controlled and stepwise conjugation strategies. Having two distinct functionalities allows for:

Orthogonal Reactivity: Each end group can react selectively with a specific partner molecule without interfering with the other, enabling sequential or selective attachment libretexts.orgresearchgate.net.

Site-Specific Conjugation: This design facilitates the precise attachment of different biomolecules or ligands to specific sites, which is crucial for creating well-defined conjugates with predictable properties bionordika.fiontosight.airesearchgate.netmasterorganicchemistry.com.

Creation of Complex Architectures: Heterobifunctional PEGs are invaluable for synthesizing molecular probes, polymeric materials, and advanced drug delivery systems where multiple components need to be integrated onto a central scaffold in a controlled manner libretexts.orgresearchgate.netmasterorganicchemistry.comnih.gov.

This precise control over conjugation leads to more homogeneous products, which is a significant advantage in pharmaceutical and biomedical applications where product consistency and functionality are paramount venus-goa.comrimpro-india.com.

Overview of Azide- and Tosyl-Terminated Polyethylene Glycol Derivatives

This compound is a prime example of a heterobifunctional PEG derivative, incorporating an azide (B81097) group (N3) and a tosyl group (Tos) at its termini, separated by an 8-unit polyethylene glycol chain (PEG8) terchemicals.comresearchgate.net. This combination offers distinct and orthogonal reactivity profiles, making it a powerful linker in chemical synthesis.

Azide (N3) Functionality: The azido (B1232118) (N3) group is a highly versatile and widely utilized functional handle in contemporary chemical research, particularly due to its central role in "click chemistry" terchemicals.com. Key characteristics and reactivities include:

Click Chemistry: Azides readily participate in efficient and selective cycloaddition reactions with alkynes to form stable 1,2,3-triazole linkages terchemicals.combroadpharm.comresearchgate.net. The most prominent examples are:

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and selective, often proceeding with quantitative yields under mild conditions. However, the presence of copper can be problematic for in vivo applications due to its toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free click chemistry" utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides, making it suitable for bioconjugation in living systems where copper toxicity is a concern broadpharm.comresearchgate.net.

Orthogonality: The azide group is generally stable and unreactive towards many other common functional groups and reaction conditions (e.g., acidic or basic environments, amines, thiols), allowing for selective reactions in complex mixtures.

Versatility: Beyond click chemistry, azides can be reduced to amines (e.g., via Staudinger ligation), providing another pathway for functionalization.

Applications: Azides are crucial for precise bioconjugation, drug delivery systems (e.g., antibody-drug conjugates, ADCs), molecular imaging, and the synthesis of polymeric materials terchemicals.comnih.gov.

Tosyl (Tos) Functionality: The tosyl group (p-toluenesulfonyl, −SO₂−C₆H₄−CH₃) is derived from p-toluenesulfonic acid and is widely recognized as an excellent leaving group in organic synthesis. Its primary utility stems from its ability to convert poor leaving groups (like hydroxyl groups) into highly reactive ones.

Nucleophilic Substitution: The tosyl group makes the adjacent carbon atom electrophilic, readily undergoing nucleophilic substitution reactions (SN2) with various nucleophiles, including amines, thiols, and alcohols terchemicals.combroadpharm.comresearchgate.net. This allows for the introduction of new functionalities with high efficiency.

Protecting Group: Tosylates can also serve as protecting groups for alcohols and amines, allowing other reactions to be performed on a molecule before the tosyl group is removed to regenerate the original functionality.

Stability: Tosylate esters are generally stable, facilitating multi-step synthetic procedures.

This compound: A Synergistic Linker this compound is specifically designed to leverage the orthogonal reactivities of the azide and tosyl groups terchemicals.comresearchgate.net. The PEG8 chain, with its 8 ethylene glycol units, provides a hydrophilic, flexible spacer that enhances the solubility and biocompatibility of the resulting conjugates broadpharm.com. This heterobifunctional linker is particularly valuable for:

Sequential Conjugation: The tosyl group can be reacted first via nucleophilic substitution (e.g., with an amine), followed by a click chemistry reaction with the azide group (e.g., with an alkyne), or vice versa. This sequential approach allows for the precise attachment of two different molecules to the PEG scaffold in a controlled manner.

Creation of Multifunctional Constructs: It enables the synthesis of complex molecular assemblies, such as drug-linker conjugates, molecular probes, or surface modifications, where distinct functionalities are required at specific positions.

Functional GroupReactivity ProfileKey Applications
Azide (N3)Highly reactive with alkynes in click chemistry (CuAAC, SPAAC) to form stable triazoles; orthogonal to many other functional groups; can be reduced to amines.Bioconjugation, drug delivery (ADCs), molecular imaging, polymer synthesis, protected amine precursors. terchemicals.combroadpharm.comnih.govresearchgate.net
Tosyl (Tos)Excellent leaving group for nucleophilic substitution reactions (SN2) with nucleophiles like amines, thiols, alcohols; can act as a protecting group for alcohols and amines.Introduction of new functionalities, conversion of hydroxyls to better leaving groups, controlled functionalization, protecting group chemistry. terchemicals.combroadpharm.comresearchgate.net

Properties

Molecular Formula

C23H39N3O10S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C23H39N3O10S/c1-22-2-4-23(5-3-22)37(27,28)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-25-26-24/h2-5H,6-21H2,1H3

InChI Key

RLYTUKAPGROZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of N3 Peg8 Tos

Precursor Synthesis and Purification Strategies for Octaethylene Glycol Derivatives

Octaethylene glycol (HO-(CH2CH2O)8-H) is the fundamental polyether backbone for N3-PEG8-Tos. While octaethylene glycol is often commercially available fishersci.casigmaaldrich.commedchemexpress.com, its synthesis can be achieved through methods such as the Williamson ether synthesis, involving the reaction of shorter ethylene (B1197577) glycol oligomers (e.g., tri- or tetraethylene glycol) with tosyl chloride followed by condensation thieme-connect.com.

Purification of oligoethylene glycol derivatives is critical to ensure high purity of the final product. Common strategies include:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Effective for separating compounds based on their hydrodynamic volume, useful for removing unreacted starting materials or higher molecular weight impurities creativepegworks.comcreativepegworks.com.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Utilized for separating PEG derivatives based on hydrophobicity, capable of resolving positional isomers and ensuring high purity .

Ion Exchange Chromatography (IEX): While more commonly used for PEGylated proteins, the principle of charge shielding by PEG chains can be exploited for separating charged PEG derivatives .

Precipitation/Crystallization: For specific PEG derivatives, complexation with salts like magnesium chloride (MgCl2) in organic solvents can induce precipitation, offering a chromatography-free purification route thieme-connect.comrsc.org. This method is particularly advantageous for large-scale purification, yielding products with high purity thieme-connect.comrsc.org.

Selective Functionalization for Azide (B81097) Introduction

The introduction of the azide group (-N3) into the PEG chain typically occurs through a nucleophilic substitution reaction. A common strategy involves converting a hydroxyl end group of a PEG derivative into a good leaving group, such as a tosylate, which is then readily displaced by an azide anion. For instance, α-tosyl-ω-hydroxyl PEG can be reacted with sodium azide (NaN3) to yield α-azide-ω-hydroxyl PEG mdpi.comresearchgate.netgoogle.comd-nb.info. This reaction proceeds efficiently, often resulting in quantitative conversion of the tosylate to the azide researchgate.net.

Derivatization to Form the Terminal Tosyl Ester

Following the introduction of the azide group at one end, the remaining free hydroxyl group of the α-azide-ω-hydroxyl PEG is derivatized to form the terminal tosyl ester. This step involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (NEt3). This reaction converts the hydroxyl into a tosylate, which is an excellent leaving group for subsequent reactions or serves as the desired terminal functionality in this compound mdpi.comresearchgate.net. The process of tosylation can also be achieved through mechanochemical procedures, offering a solvent-free and more sustainable alternative nih.govbeilstein-journals.org.

Advanced Analytical Techniques for Structural Elucidation

Comprehensive characterization of this compound is essential to confirm its molecular structure, purity, and the successful incorporation of both functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

NMR spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, is indispensable for confirming the structure of this compound. Characteristic chemical shifts allow for the identification of the PEG backbone and the distinct end groups.

Table 1: Characteristic ¹H-NMR Chemical Shifts for α-azide-ω-tosyl PEG (in DMSO-d6)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration (Approximate)Assignment
Tosyl aromatic protons7.78Doublet2HOrtho to sulfonyl group mdpi.comresearchgate.net
Tosyl aromatic protons7.48Doublet2HMeta to sulfonyl group mdpi.comresearchgate.net
Methylene adjacent to SO24.1Triplet2H-CH2-CH2-SO2- mdpi.comresearchgate.net
PEG backbone protons3.5Singlet~32H (for PEG8)-(CH2-CH2-O)n- mdpi.comresearchgate.net
Methylene adjacent to N33.39Triplet2H-CH2-CH2-N3 mdpi.comresearchgate.net
Tosyl methyl protons2.41Singlet3H-CH3 on tosyl aromatic ring mdpi.comresearchgate.net

Note: The integration for the PEG backbone protons (119H in source mdpi.comresearchgate.net) corresponds to a higher molecular weight PEG. For PEG8, with 8 ethylene glycol units, the backbone would typically show ~32 protons (8 units * 4 protons/unit).

¹³C-NMR spectroscopy further confirms the carbon environments. For azide-functionalized PEGs, a characteristic peak for the carbon atom adjacent to the azide group is typically observed around 50.64 ppm researchgate.net.

Mass Spectrometry for Molecular Identity Confirmation

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is crucial for determining the precise molecular weight and confirming the integrity of the PEG chain and its end groups creativepegworks.comcreativepegworks.com. For azide-containing polymers, it is important to note that fragmentation, specifically the loss of N2 from the azide group, can occur during MALDI-TOF analysis, leading to metastable ions researchgate.netacs.org. This phenomenon should be considered during data interpretation to avoid misidentification of the molecular species. The expected molecular weight of this compound (C25H46N3O11S) is approximately 596.71 g/mol . Detection of the molecular ion, often as a sodium or potassium adduct (e.g., [M+Na]+ or [M+K]+), provides strong evidence for the compound's identity.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are vital for assessing the purity of this compound and separating any potential impurities or isomers formed during synthesis.

High-Performance Liquid Chromatography (HPLC): Used for analytical and preparative purification, particularly reversed-phase HPLC, which separates compounds based on hydrophobicity. This is effective for separating the desired product from unreacted starting materials, side products, or impurities nih.gov.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): While also used in purification, SEC provides information on the molecular weight distribution (polydispersity index, PDI) of the PEG derivative, confirming its monodispersity or polydispersity creativepegworks.comcreativepegworks.com. A low PDI (typically 1.02-1.05 for well-defined PEGs) indicates a narrow molecular weight distribution creativepegworks.com.

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing purity during synthesis, often used with appropriate solvent systems and visualization techniques rsc.org.

Purity Assessment and Monodispersity Considerations in Research Applications

The utility of this compound in advanced research applications hinges significantly on its purity and monodispersity. These factors directly influence the reproducibility and reliability of experimental results, particularly in fields requiring precise molecular interactions.

Purity Assessment Techniques

Achieving high purity for this compound is critical, as even minor impurities can interfere with downstream reactions and applications researchgate.net. Commercial suppliers typically report purity levels for this compound in the range of ≥95% to 98% broadpharm.comaxispharm.combiochempeg.com. Several analytical techniques are routinely employed to assess and ensure the purity of the compound:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to quantify the desired product and identify any related impurities. By separating components based on their differential partitioning between a stationary phase and a mobile phase, HPLC can provide a quantitative measure of the purity profile.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is particularly important for polymeric compounds like PEGs. It separates molecules based on their hydrodynamic volume, providing information about the molecular weight distribution (MWD) and polydispersity. For this compound, GPC is crucial to confirm monodispersity and detect the presence of higher molecular weight species, such as dimers formed by side reactions, or lower molecular weight impurities like unreacted starting materials researchgate.net. For instance, the presence of a second peak with a shorter retention time in a GPC chromatogram can indicate dimer formation, which can sometimes be mitigated by specific treatments like tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP) researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond structural confirmation, NMR can also serve as a purity assessment tool. The absence of extraneous signals in the ¹H-NMR and ¹³C-NMR spectra indicates a high degree of purity, while the presence of unexpected peaks can signal impurities or unreacted precursors researchgate.net.

Titration: Depending on the specific functional groups, titration methods can be employed to quantify the active sites (azide or tosylate) and thus infer the purity and functionalization efficiency.

Importance of Monodispersity

Monodispersity refers to the uniformity of molecular weight within a sample, meaning all molecules possess the identical number of repeating units (in this case, ethylene glycol units) biochempeg.com. Unlike polydisperse PEGs, which exhibit a range of molecular weights, monodisperse PEGs offer precise control over molecular size and properties. The increasing importance of monodisperse PEGs and their derivatives in research is widely recognized researchgate.net.

For this compound, monodispersity is critically important for several reasons in research applications:

Precision in Bioconjugation: In applications like bioconjugation, where this compound is used to link biomolecules (e.g., proteins, peptides, or oligonucleotides), a uniform PEG chain length ensures consistent spacing and predictable molecular interactions. This precision is vital for maintaining the biological activity of conjugated molecules, controlling their pharmacokinetics, and optimizing the stability and biocompatibility of the resulting conjugates biochempeg.com.

Reproducibility of Results: In scientific research, reproducibility is paramount. Using monodisperse this compound minimizes batch-to-batch variability, leading to more consistent experimental outcomes and facilitating reliable data interpretation.

Avoiding Immunogenicity Issues: While PEGs generally reduce immunogenicity, the presence of polydisperse impurities or by-products can sometimes contribute to undesired immune responses or altered biological behavior. Monodisperse PEGs help mitigate such risks by providing a well-defined and consistent molecular entity.

The development of synthetic procedures, including chromatography-free methods for monotosylated PEGs, underscores the ongoing efforts to achieve high yields and purities of monodisperse PEG derivatives like this compound, thereby facilitating their investigation and application in functional molecules researchgate.net.

Reaction Pathways and Mechanistic Studies of N3 Peg8 Tos

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-PEG8-Tos

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely recognized "click chemistry" reaction that enables the robust and efficient formation of 1,2,3-triazole derivatives uio.nobeilstein-journals.orgsigmaaldrich.com. When this compound is employed, its azide (B81097) group readily undergoes this transformation.

Investigation of Reaction Kinetics and Efficiency in Aqueous and Organic Media

The CuAAC reaction exhibits a remarkable rate acceleration, being 10⁷ to 10⁸ times faster than the uncatalyzed 1,3-dipolar cycloaddition organic-chemistry.org. This high efficiency is a hallmark of the reaction. It demonstrates broad solvent compatibility, proceeding effectively in aqueous conditions and across a wide pH range of 4 to 12 organic-chemistry.org. For practical applications, CuAAC can be successfully conducted in aqueous media, often with the addition of organic co-solvents such as alcohols or dimethyl sulfoxide (B87167) (DMSO) beilstein-journals.orgnih.gov.

Ligand Effects and Catalytic Systems for Optimized Yields

The efficiency of CuAAC reactions, including those involving this compound, is highly dependent on maintaining the copper catalyst in the active copper(I) oxidation state jenabioscience.com. Typically, copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), are used as the copper source and are reduced in situ to copper(I) by reducing agents like sodium ascorbate (B8700270) beilstein-journals.orgbeilstein-journals.orgjenabioscience.com.

To optimize yields and ensure catalyst stability, various ligands are employed. These ligands serve a dual purpose: stabilizing the copper(I) center to prevent deactivation (e.g., disproportionation into Cu(0) and Cu(II)) and enhancing reaction efficiency uio.no. Water-soluble copper(I)-stabilizing ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA) or bis(triazolyl)methylamine (BTTAA), are frequently recommended for bioconjugation applications, with BTTAA sometimes providing higher reaction efficiency under specific experimental conditions jenabioscience.com. Phosphoramidite ligands, such as MonoPhos, have also been shown to accelerate CuAAC reactions in aqueous media beilstein-journals.org. The use of picolyl-azide reagents, which contain an internal copper-chelating moiety, can further improve reaction efficiency and reduce the required copper concentration jenabioscience.com. Research has also explored well-defined copper complexes incorporating phosphorus-donor ligands, N-heterocyclic carbenes (NHC), or PTA-derived iminophosphoranes for catalysis in aqueous environments mdpi.com.

Regioselectivity and Triazole Isomer Formation

A significant advantage of the CuAAC reaction, particularly when using this compound, is its high regioselectivity. It predominantly yields the 1,4-disubstituted 1,2,3-triazole isomer researchgate.netorganic-chemistry.orguio.nobeilstein-journals.orgmdpi.comnumberanalytics.com. This contrasts sharply with the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of both 1,4- and 1,5-regioisomers due to closely related energy pathways organic-chemistry.orgmdpi.comnumberanalytics.com. DFT studies further support the selective formation of the 1,4-triazole isomer in CuAAC uio.no. While CuAAC is highly selective for the 1,4-isomer, alternative catalytic systems, such as those employing ruthenium, can be used to selectively form the 1,5-disubstituted triazoles organic-chemistry.orgmdpi.comnumberanalytics.comchalmers.se.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a valuable copper-free alternative to CuAAC, particularly for applications in biological systems where copper toxicity is a concern precisepeg.combroadpharm.comnih.govmdpi.comnobelprize.org. This compound, with its azide functionality, is an ideal substrate for SPAAC reactions.

Reactivity with Cyclooctyne (B158145) Derivatives (e.g., BCN, DBCO) for Bioorthogonal Conjugation

This compound contains an azide group that readily participates in SPAAC reactions with strained cyclooctyne derivatives, such as bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) chemrxiv.orgmedchemexpress.com. This reaction is driven by the intrinsic ring strain present within the cyclic alkyne, which is released upon triazole formation, thereby facilitating the cycloaddition without the need for an external catalyst precisepeg.combroadpharm.comnobelprize.orgnih.gov.

Studies on general azide-alkyne SPAAC reactions have shown that DBCO can exhibit stronger reactivity compared to BCN in some contexts chemrxiv.org. For instance, a phenyl azide (Ph–N₃) reacted with BCN at a second-order rate constant of 0.2 M⁻¹·s⁻¹ and with DBCO at 0.033 M⁻¹·s⁻¹ in a CH₃CN:H₂O (3:1) solvent mixture nih.gov. BCN reagents are known to react exclusively with azide-tagged molecules to form stable triazole linkages broadpharm.com. The rates of SPAAC reactions are generally rapid enough for their effective use in living systems nih.gov.

Bioorthogonal Considerations and Solvent Compatibility for Biological Systems

A key advantage of SPAAC, especially for applications involving this compound in biological contexts, is its bioorthogonality. This means the reaction proceeds efficiently and selectively within complex biological environments without interfering with endogenous biomolecules or requiring potentially cytotoxic catalysts like copper precisepeg.combroadpharm.comnih.govmdpi.comnobelprize.org.

SPAAC reactions can be performed under mild conditions, including aqueous buffered media and at low temperatures, making them highly compatible with sensitive biological samples broadpharm.com. The azide and alkyne functional groups are inherently small, abiotic, and largely unreactive with most other molecules found in biological systems, ensuring minimal perturbation of biological processes sigmaaldrich.comnih.gov. The PEG moiety in this compound further enhances its hydrophilicity, which is advantageous for reactions occurring in aqueous biological environments broadpharm.com. The resulting triazole product is chemically stable and non-toxic nih.govnobelprize.org. These favorable characteristics have led to the widespread application of SPAAC in areas such as cellular imaging and the labeling of biomolecules within living cells nih.govmdpi.comnobelprize.org. In terms of solvent compatibility, SPAAC can be conducted in both aqueous buffers and various organic solvents, depending on the specific properties of the substrates involved broadpharm.com.

Table 1: Key Characteristics of CuAAC and SPAAC with this compound

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requirement Yes (Copper(I)) jenabioscience.comNo (Catalyst-free) precisepeg.combroadpharm.comnobelprize.orgnih.gov
Rate Acceleration High (10⁷ to 10⁸ over uncatalyzed) organic-chemistry.orgRapid (due to ring strain release) nih.gov
Regioselectivity Exclusively 1,4-disubstituted triazole researchgate.netorganic-chemistry.orguio.noForms stable triazole broadpharm.com
Biological Compatibility Limited due to copper toxicity nih.govtcichemicals.comHigh (bioorthogonal, no copper toxicity) broadpharm.comnih.govmdpi.comnobelprize.org
Solvent Compatibility Aqueous, organic co-solvents, ionic liquids organic-chemistry.orgbeilstein-journals.orgnih.govrsc.orgAqueous buffer, organic solvents broadpharm.com
Reaction Conditions Mild, room temperature organic-chemistry.orgbeilstein-journals.orgMild, low temperature broadpharm.com

Comparative Analysis of Reactivity with Different Strained Alkynes

The azide moiety of this compound is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a form of "click chemistry" that proceeds efficiently without the need for a metal catalyst researchgate.netunizin.orgopenstax.orgwikipedia.org. This bioorthogonal reaction is particularly valuable for applications in biological systems where metal catalysts might be detrimental openstax.org.

This compound readily undergoes cycloaddition with various strained alkynes, such as cyclooctyne derivatives like dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) libretexts.orgresearchgate.netmsu.edu. The inherent ring strain of these alkynes provides the driving force for the reaction, leading to the formation of stable 1,2,3-triazole linkages researchgate.netopenstax.org. Research indicates that PEGylated azides, including those with extended PEG chains, exhibit efficient reactivity in SPAAC, even at high dilutions, yielding products with high conversion and minimal side reactions openstax.orgwikipedia.org. The PEG linker in this compound enhances the solubility and provides flexibility, facilitating efficient molecular interactions in diverse chemical environments researchgate.netpressbooks.pubmsu.edu.

Table 1: Reactivity of Azides with Strained Alkynes (General Examples)

Strained Alkyne TypeReactivity Profile (SPAAC)Advantages
Cyclooctynes (e.g., DBCO, BCN)High, rapid reaction kinetics, efficient libretexts.orgresearchgate.netmsu.eduMetal-free, bioorthogonal, stable triazole product openstax.org
Other Strained AlkynesVariable, generally good conversion openstax.orgwikipedia.orgClean reactions, minimal processing openstax.orgwikipedia.org

Nucleophilic Displacement Reactions of the Tosyl Group on this compound

The tosyl (p-toluenesulfonyl) group on this compound is an excellent leaving group, making it highly susceptible to nucleophilic displacement reactions nih.govchem960.comlibretexts.org. This reactivity allows for the facile introduction of a wide range of functional groups at the tosylate-bearing end of the PEG chain.

Scope and Limitations of Nucleophilic Substitutions (e.g., with amines, thiols, carboxylates)

The tosyl group can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines are effective nucleophiles for displacing the tosyl group, forming stable carbon-nitrogen bonds (substituted amines) chem960.com. This reaction is widely utilized for conjugating this compound to amine-containing biomolecules such as proteins and peptides chem960.com.

Thiols: Thiolate anions (RS-) are highly nucleophilic and readily react with tosylates via SN2 mechanisms to form thioethers (R-S-PEG-N3). This reaction is particularly useful for attaching this compound to thiol-containing molecules.

Carboxylates: Carboxylate anions (RCOO-) can also act as nucleophiles to displace the tosyl group, typically through an SN2 pathway, resulting in the formation of esters (R-COO-PEG-N3). While carboxylic acids themselves are less reactive, their deprotonated carboxylate forms are sufficiently nucleophilic for this transformation.

Table 2: Scope of Nucleophilic Substitutions on the Tosyl Group

Nucleophile ClassExample NucleophileProduct TypeReaction Mechanism (Typical)
AminesR-NH2, R2-NHSubstituted AminesSN2
ThiolsR-SH (as R-S-)ThioethersSN2
CarboxylatesR-COOH (as R-COO-)EstersSN2
Hydroxyls (Alcohols)R-OH (as R-O-)EthersSN2 chem960.com

Limitations: While tosylates are excellent substrates for nucleophilic substitution, competing elimination reactions (E1 or E2) can occur, especially when strong, bulky bases are used or at elevated temperatures. The extent of elimination versus substitution depends on factors such as the structure of the carbon bearing the tosyl group (primary, secondary, tertiary), the strength and steric hindrance of the nucleophile/base, and the solvent used.

Mechanistic Insights into Tosyl Group Reactivity

The nucleophilic displacement of the tosyl group typically proceeds via a unimolecular (SN1) or bimolecular (SN2) nucleophilic substitution mechanism, with SN2 being common for primary and secondary tosylates like those found in PEG chains. In an SN2 reaction, the nucleophile attacks the carbon atom bearing the tosyl group from the backside, leading to a concerted bond-forming and bond-breaking process.

The tosyl group is an exceptionally good leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion (TsO-). The negative charge is delocalized over the sulfonyl oxygen atoms and the aromatic ring, making it a weak base and thus a stable leaving group. This stability facilitates its departure during the substitution reaction. Factors influencing the rate and outcome of these reactions include the strength and nature of the nucleophile (stronger nucleophiles generally favor SN2), steric hindrance around the reaction center (less hindrance favors SN2), and the polarity of the solvent.

Control of Stereochemistry and Mitigation of Side Reactions

Control of Stereochemistry: In SN2 reactions, the nucleophilic attack occurs from the backside, resulting in an inversion of configuration at the carbon center where the tosyl group is displaced chem960.com. This predictable stereochemical outcome is a significant advantage in synthetic organic chemistry, allowing for the synthesis of enantiomerically pure compounds with controlled stereochemistry chem960.com.

Mitigation of Side Reactions: To minimize competing elimination reactions and maximize the yield of the desired substitution product, several strategies can be employed:

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) often favor SN2 reactions by solvating the cation but not the nucleophile, thus enhancing nucleophilicity libretexts.org.

Temperature Control: Lower reaction temperatures generally favor substitution over elimination, as elimination reactions often have higher activation energies.

Nucleophile Selection: Using strong, non-bulky nucleophiles that are weak bases (e.g., azide, thiolate, certain amines) can promote SN2 pathways over E2 pathways.

Concentration: High concentrations of the nucleophile can also favor substitution.

Strategic Applications of N3 Peg8 Tos in Polymer Chemistry and Advanced Materials

Fabrication of Polymeric Nanostructures and Conjugates

Synthesis of Polymer Nanoparticles and Micelles

N3-PEG8-Tos is strategically employed in the synthesis of amphiphilic block copolymers, the fundamental building blocks of polymer nanoparticles and micelles. These copolymers self-assemble in aqueous media to form core-shell nanostructures, where a hydrophobic polymer block forms the core and the hydrophilic PEG block forms the outer corona. rsc.orgmdpi.com This structure is ideal for encapsulating hydrophobic therapeutic agents, enhancing their solubility and stability. nih.gov

The dual functionality of this compound allows for two primary synthetic routes to create these block copolymers:

"Click" Chemistry Approach: The azide (B81097) terminus can be reacted with an alkyne-functionalized hydrophobic polymer. This "clicks" the hydrophilic this compound onto the hydrophobic chain, resulting in an amphiphilic block copolymer. This method is highly efficient and creates a stable triazole linkage. nih.gov

Nucleophilic Substitution Approach: The tosyl group can be displaced by a nucleophilic functional group (e.g., an amine or thiol) on a hydrophobic polymer chain. This reaction attaches the PEG linker to the hydrophobic backbone, leaving the azide group available for further functionalization of the nanoparticle surface if desired. mdpi.com

Once synthesized, these amphiphilic copolymers are dissolved in an organic solvent, which is then dispersed in water. As the organic solvent is removed, the copolymers self-assemble into nanoparticles or micelles. The PEG corona provides a "stealth" character, reducing recognition by the immune system and prolonging circulation time in biomedical applications. nih.govnih.gov

Table 1: Characteristics of PEG-Based Polymer Micelles
Copolymer SystemPreparation MethodAverage Size (nm)Critical Micelle Concentration (CMC)Application Highlight
PEG-b-Poly(caprolactone) (PCL)Nanoprecipitation50 - 150 nm~5-10 mg/LDrug delivery for cancer therapy. mdpi.com
PEG-b-Poly(lactic-co-glycolic acid) (PLGA)Solvent Evaporation100 - 200 nm~10-50 mg/LControlled release of therapeutics.
PEG-Phosphatidylethanolamine (PE)Thin Film Hydration10 - 20 nm~1-5 µMHigh stability for systemic drug delivery. nih.gov
PEG-b-Poly(dodecyl methacrylate)Fluorescence Probe Technique30 - 60 nm~0.01-0.05 g/LSolubilization of hydrophobic drugs. rsc.org

Development of Advanced Polymer Gels and Hydrogels

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and controlled drug release. this compound serves as a versatile component in the fabrication of such advanced gels, enabling the formation of well-defined network structures through covalent cross-linking.

The formation of hydrogels using this compound can be achieved by leveraging its orthogonal reactive ends to link polymer chains:

Click-Based Cross-linking: The azide group can react with polymers functionalized with multiple alkyne groups. For instance, mixing a multi-arm PEG-alkyne with a polymer functionalized with this compound can initiate a click reaction, leading to the formation of a stable hydrogel network. rsc.orgnih.gov This method is known for its high specificity and efficiency, allowing gelation to occur under mild, biocompatible conditions. rsc.orgcellulosechemtechnol.ro

Nucleophilic Cross-linking: The tosyl end can react with multi-arm polymers containing nucleophilic groups like amines or thiols. This forms a cross-linked network through stable ether, amine, or thioether bonds.

The heterobifunctional nature of this compound allows for modular and sequential gel formation. A polymer can first be functionalized using one end of the linker, purified, and then cross-linked into a gel using the second reactive group. This provides precise control over the hydrogel's structural and mechanical properties. mdpi.com

Table 2: Properties of PEG Hydrogels Formed via Different Cross-linking Chemistries
Cross-linking ChemistryPrecursorsTypical Gelation TimeKey PropertiesReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-PEG + DIBO-PEGMinutesBiocompatible (copper-free), tunable stiffness. nih.govnih.gov
Thiol-Disulfide ExchangeThiol-PEG + Pyridyl Disulfide-PEG< 1 minuteRapidly forming, bio-reducible. nih.govnih.gov
Michael-Type AdditionAcrylate-PEG + Thiol-PEGMinutes to HoursTunable degradation, cell-compatible.
PhotopolymerizationPEG Diacrylate (PEGDA) + PhotoinitiatorSeconds to MinutesHigh spatiotemporal control, patternable.

Development of Novel Cross-linking Agents and Polymer Networks

The defining feature of this compound is its role as a heterobifunctional cross-linking agent. biochempeg.comjenkemusa.com This allows for the creation of sophisticated polymer networks with controlled architectures that are not easily achievable with homobifunctional linkers. By enabling the connection of two different types of polymer chains or functional molecules in a single step or in a controlled sequence, it opens avenues for designing materials with highly specific properties.

For example, this compound can be used to bridge a polymer backbone functionalized with alkyne groups to another polymer functionalized with amine groups. The azide end will selectively react with the alkyne, and the tosyl end will react with the amine, creating a well-defined, heterogeneous network. The PEG8 spacer itself contributes important properties to the final material, including flexibility, hydrophilicity, and precise control over the distance between cross-linked chains. chempep.com This controlled spacing can influence the network's mesh size, swelling behavior, and mechanical strength. uni-halle.de

The orthogonality of its reactive groups is a key advantage. One reaction (e.g., nucleophilic substitution of the tosyl group) can be carried out to completion before initiating the second reaction (e.g., azide-alkyne click chemistry). This sequential approach is critical for synthesizing complex structures like bottlebrush polymers or multi-layered networks where precise placement of different components is required. nih.gov

Table 3: Orthogonal Reactivity of this compound for Polymer Network Formation
Functional End GroupReactive PartnerReaction TypeResulting Linkage
Azide (N3)Terminal Alkyne (+ Cu(I) catalyst)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,4-disubstituted 1,2,3-Triazole
Cyclooctyne (B158145) (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)1,2,3-Triazole
Tosyl (Tos)Primary Amine (R-NH2)Nucleophilic SubstitutionSecondary Amine
Thiol (R-SH)Nucleophilic SubstitutionThioether
Hydroxyl (R-OH)Nucleophilic Substitution (Williamson Ether Synthesis)Ether

Integration into Stimuli-Responsive Polymer Systems

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment, such as pH, temperature, light, or redox potential. google.com this compound is an ideal building block for creating such intelligent systems due to its capacity to introduce specific functionalities and linkages into a polymer network.

The versatility of the this compound linker allows for the integration of stimuli-responsive behavior in several ways:

Cleavable Linkages: While the triazole ring formed via click chemistry is highly stable, the linkage formed via the tosyl group can be designed to be cleavable. For instance, a nucleophile containing a pH-sensitive ester or a redox-sensitive disulfide bond can be reacted with the tosyl end. This would create a cross-link that breaks apart under specific acidic or reducing conditions, causing the polymer system (e.g., a hydrogel or nanoparticle) to degrade and release its payload.

Conjugation of Triggering Molecules: The azide end can be used to "click" stimuli-responsive moieties onto a polymer backbone. For example, a light-sensitive molecule can be attached, allowing for photo-triggered drug release or hydrogel degradation.

Formation of Stimuli-Responsive Block Copolymers: this compound can link a hydrophilic PEG chain to a stimuli-responsive polymer block, such as a temperature-responsive polymer like poly(N-isopropylacrylamide) (PNIPAM). The resulting amphiphilic block copolymer can self-assemble into micelles that dissociate or aggregate when the temperature is changed, providing a mechanism for triggered drug release.

These strategies enable the development of advanced materials that can respond to specific biological cues, for example, the acidic microenvironment of a tumor or the high reductive potential inside a cell, making them highly valuable for targeted drug delivery and regenerative medicine. researchgate.net

Table 4: Strategies for Integrating Stimuli-Responsiveness with this compound
StimulusPotential Integration StrategyResulting Behavior
pH (Acidic)Incorporate an acid-labile group (e.g., acetal, hydrazone) into the nucleophile that reacts with the tosyl group.Cleavage of the cross-link and degradation of the polymer network at low pH.
Redox Potential (e.g., Glutathione)Use a thiol-containing nucleophile with a disulfide bond to react with the tosyl group.Cleavage of the disulfide bond in a reducing environment, leading to network disassembly.
TemperatureLink this compound to a thermoresponsive polymer to form a block copolymer.Temperature-dependent self-assembly or disassembly of micelles/nanoparticles.
LightUse the azide end to "click" a photocleavable alkyne-containing molecule onto the polymer.Light-induced cleavage of the pendant group, triggering drug release or property change.

N3 Peg8 Tos in Bioconjugation and Chemical Biology Research Paradigms

Development of Antibody-Drug Conjugate (ADC) Linkers with N3-PEG8-Tos

Conjugation Methodologies for Antibody Functionalization and Payload Attachment

This compound facilitates efficient conjugation methodologies for functionalizing antibodies and attaching diverse payloads due to its distinct reactive groups. The azide (B81097) (N3) group is highly reactive in bio-orthogonal 'click' chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) ruixibiotech.combiochempeg.combiochempeg.comaxispharm.combroadpharm.comadcreviews.comaxispharm.com. These reactions enable the formation of stable 1,2,3-triazole linkages with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) derivatives ruixibiotech.combiochempeg.comaxispharm.combroadpharm.com. This robust and selective reactivity is ideal for attaching a wide range of payloads to antibodies or other biomolecules without interfering with their biological activity.

The tosylate (Tos) group on the other end of the PEG chain acts as an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions ruixibiotech.comaxispharm.combroadpharm.comadcreviews.com. This allows for the selective attachment of this compound to nucleophilic functionalities present on antibodies, such as the side chains of lysine (B10760008) residues (amines) or cysteine residues (thiols, after reduction), or to other biomolecules requiring functionalization. By leveraging these orthogonal reaction chemistries, researchers can precisely control the site-specific conjugation of payloads to antibodies, leading to more homogenous and well-defined ADC constructs.

Role in Ligand and Polypeptide Scaffold Generation

This compound plays a significant role in the generation of novel ligands and polypeptide scaffolds, serving as a versatile linker for constructing complex biomolecules. Its heterobifunctional nature allows for the precise incorporation of various functional moieties onto peptide or protein backbones, or for linking different peptide fragments together. The azide group can be used to graft peptides or other ligands onto alkyne-functionalized scaffolds via click chemistry, creating stable conjugates biochempeg.combiochempeg.combiochempeg.com. This is particularly useful for developing multivalent ligands or for immobilizing polypeptides onto surfaces for screening or diagnostic applications.

Conversely, the tosylate group can react with nucleophilic residues (e.g., amines of lysine, thiols of cysteine) within polypeptides or on synthetic amino acid building blocks, enabling the controlled elongation or modification of peptide chains ruixibiotech.comaxispharm.combroadpharm.comadcreviews.com. The PEG spacer contributes to the solubility and conformational flexibility of the resulting ligand or polypeptide scaffold, which can be crucial for maintaining biological activity and reducing aggregation, especially for larger constructs biochempeg.combiochempeg.combiochempeg.com. This dual reactivity allows for the systematic assembly of intricate biomolecular architectures, supporting research in areas like protein engineering, peptide mimetics, and the development of synthetic protein scaffolds for drug discovery or biosensing nih.gov.

Applications in Chemical Probes for Biological System Interrogation

Chemical probes are indispensable tools in molecular and cell biology, designed to modulate specific biological targets with high potency and selectivity, thereby enabling the interrogation of complex biological processes and the validation of drug targets febs.orgnih.govyoutube.com. This compound, with its unique combination of reactive handles and a biocompatible PEG linker, is highly valuable in the design and synthesis of such probes. Its ability to introduce both a 'click' handle and a nucleophilic substitution site, coupled with the beneficial properties of PEG, makes it an ideal component for creating sophisticated tools to study biological systems.

Imaging and Tracking of Biomolecules in Cellular Environments

This compound is instrumental in the imaging and tracking of biomolecules within cellular environments. The azide group provides a bio-orthogonal handle for conjugating fluorescent dyes, biotin, or other imaging tags via click chemistry (CuAAC or SPAAC) chemicalbook.comyoutube.comissuu.combroadpharm.com. This allows researchers to label specific biomolecules, such as proteins, lipids, or nucleic acids, and visualize their localization, movement, and interactions in live cells or organisms without perturbing native cellular functions youtube.compapyrusbio.com.

The PEG8 spacer in this compound is particularly advantageous for imaging applications. Its hydrophilic nature improves the water solubility of the resulting probes, facilitating their delivery into aqueous biological systems and minimizing non-specific binding to cellular components biochempeg.combiochempeg.comchemicalbook.com. Furthermore, the PEG chain can reduce the aggregation of the probe, leading to clearer imaging signals and less background noise. This enables high-resolution and long-term tracking of biomolecules, providing critical insights into cellular dynamics and disease mechanisms.

Future Trajectories and Interdisciplinary Research Leveraging N3 Peg8 Tos

Exploration of Novel Reactive Handles for N3-PEG8-Tos Derivatives

The inherent reactivity of this compound, stemming from its azide (B81097) and tosylate functionalities, provides a robust foundation for exploring novel reactive handles. The azide group is highly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like BCN and DBCO, forming stable triazole linkages with high efficiency and selectivity broadpharm.commedkoo.comadcreviews.comaxispharm.combiochempeg.com. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and alcohols, to form stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds broadpharm.commedkoo.comprecisepeg.com.

Future research trajectories will likely focus on integrating this compound into more complex, multi-functional linker systems. This could involve the strategic incorporation of additional orthogonal reactive groups to enable sequential or simultaneous conjugation reactions. For instance, combining the existing azide and tosylate functionalities with photocleavable groups, redox-responsive elements, or enzyme-cleavable linkers would allow for the creation of smart, stimuli-responsive materials and bioconjugates. Examples of such advancements could include:

Orthogonal Click Chemistries: Beyond traditional azide-alkyne click reactions, exploring the integration of other click-type reactions (e.g., tetrazine-trans-cyclooctene ligations) alongside the azide functionality could enable the precise assembly of highly complex molecular architectures.

Site-Specific Bioconjugation: While the tosylate group allows for general nucleophilic substitutions, developing this compound derivatives with handles for more selective bioconjugation to specific amino acid residues (e.g., cysteine thiols or N-terminal amines) could lead to more homogeneous and functionally superior bioconjugates. This could involve incorporating maleimide (B117702) or aldehyde functionalities into this compound derivatives interchim.frconicet.gov.arnih.gov.

Dynamic Covalent Bonds: The exploration of reversible or dynamic covalent bonds (e.g., imine, disulfide, boronate ester linkages) in conjunction with the stable bonds formed by this compound could enable self-healing materials, reversible drug delivery systems, or adaptive biomaterials.

This exploration aims to overcome limitations of single-functionalized PEGs, allowing for the creation of advanced molecular tools with unprecedented control over conjugation and material properties.

Advanced Methodologies for Polymer Engineering and Architectures

This compound is poised to play a crucial role in the development of advanced polymer engineering methodologies, particularly in creating well-defined and complex polymer architectures. Its bifunctional nature allows it to act as a versatile monomer or crosslinker in various polymerization strategies.

Controlled Polymerization Techniques: The tosylate group can serve as an initiating or terminating group in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This enables the synthesis of block copolymers or star polymers with precise control over molecular weight, polydispersity, and chain end functionality. For example, a tosylate-terminated PEG could initiate the polymerization of other monomers, followed by azide-mediated functionalization of the resulting block copolymer.

Complex PEG Architectures: Leveraging the azide and tosylate groups, this compound can be used to construct branched, star, brush, and dendrimeric PEG architectures nih.govresearchgate.net. For instance, multi-arm PEGs with this compound as building blocks could be synthesized, where the azide groups are used for subsequent click reactions to attach therapeutic agents or imaging probes, while the tosylate groups are utilized for anchoring to surfaces or initiating further polymerization. These complex architectures offer enhanced drug loading capacity, improved circulation times, and tunable release kinetics compared to linear PEGs nih.govresearchgate.net.

Hydrogel Formation: this compound can be instrumental in forming advanced hydrogels. The azide group can participate in click chemistry-mediated crosslinking with multi-valent alkyne-functionalized molecules, leading to hydrogels with tunable mechanical properties and degradation rates acs.orgresearchgate.net. Such hydrogels are critical for applications in tissue engineering, regenerative medicine, and controlled drug delivery, where precise control over the microenvironment is essential interchim.fracs.orgresearchgate.net.

PROTACs and ADCs: The compound's established role as a linker in PROTACs and ADCs can be expanded. Novel polymer designs incorporating multiple this compound units could lead to multivalent PROTACs or ADCs, potentially enhancing target binding affinity and degradation efficiency by optimizing linker length and flexibility axispharm.combiochempeg.commedchemexpress.com.

A hypothetical example of a polymer architecture leveraging this compound is presented in the following table:

Polymer Architecture TypeRole of this compoundPotential Application
Linear Block Copolymers Initiator/Chain Transfer Agent (via Tosylate) for secondary block, Azide for terminal functionalizationDrug delivery vehicles, surface coatings with tailored properties
Star Polymers Core-forming unit (via multi-functional core reacting with Tosylate), Azide for arm functionalizationEnhanced drug loading, targeted delivery, imaging agents
Hydrogels Crosslinker (via Azide click chemistry with multi-alkyne crosslinkers)Tissue engineering scaffolds, controlled release systems
Branched PROTAC/ADC Linkers Building block for multi-valent linkers (via both Azide and Tosylate reactions)Improved target degradation/delivery efficiency

Integration into High-Throughput Screening Platform Development

The dual reactivity of this compound, particularly its azide handle, makes it an ideal component for the development of high-throughput screening (HTS) platforms. Click chemistry, being efficient, chemoselective, and biocompatible, allows for the rapid synthesis of diverse chemical libraries that can be directly screened without extensive purification steps researchgate.net.

Combinatorial Library Synthesis: this compound can serve as a scaffold for generating large combinatorial libraries of PEGylated compounds. By reacting the azide group with various alkyne-functionalized molecules in a high-throughput manner, researchers can rapidly synthesize thousands of unique derivatives researchgate.netmcmaster.ca. These libraries can then be screened for desired biological activities, material properties, or binding affinities.

Automated Bioconjugation Screening: HTS platforms can be developed to optimize bioconjugation conditions using this compound. For instance, microfluidic systems or robotic platforms could systematically vary reaction parameters (e.g., pH, temperature, reactant ratios) for the click reaction or nucleophilic substitution, enabling rapid identification of optimal conditions for attaching biomolecules to this compound or its derivatives mcmaster.canih.gov.

Material Property Screening: The PEG moiety in this compound enhances aqueous solubility and reduces non-specific interactions, which are advantageous in HTS for material discovery nih.gov. Libraries of materials incorporating this compound can be screened for properties like biocompatibility, antifouling characteristics, or specific surface interactions, accelerating the discovery of new biomaterials. For example, a high-throughput screening procedure using PEG-induced precipitation has been applied to compare relative protein solubility during formulation development, demonstrating the utility of PEG in such platforms nih.gov.

"Clickable" Microarrays: this compound can be immobilized onto solid supports (e.g., microarrays) via its tosylate group, leaving the azide group free for subsequent "clicking" of various biomolecules or small molecules. This creates "clickable" microarrays that can be used for high-throughput screening of binding interactions, enzyme activities, or cellular responses acs.org. The ability to rapidly functionalize surfaces with diverse molecules in a spatially defined manner is crucial for developing advanced diagnostic and screening tools.

The integration of this compound into HTS platforms significantly reduces the time and resources required for molecular discovery and optimization, paving the way for faster advancements in drug development and material science.

Emerging Roles in Bio-inspired and Biomimetic Material Science

This compound is well-suited for contributing to the burgeoning field of bio-inspired and biomimetic material science. Its PEG backbone provides biocompatibility and hydrophilicity, while its reactive end groups allow for precise functionalization, mimicking the complexity and functionality of natural biological systems acs.orgmdpi.commdpi.com.

Mimicking Extracellular Matrix (ECM): this compound can be incorporated into hydrogels or scaffolds designed to mimic the native extracellular matrix (ECM) for tissue engineering applications. By functionalizing the PEG with cell-adhesive peptides (e.g., RGD sequences) or growth factors via click chemistry, materials can be created that promote specific cell adhesion, proliferation, and differentiation mdpi.com. Bio-inspired PEG-based hydrogels have shown promise in mimicking the extracellular matrix for heart valve tissue engineering, enhancing mechanical performance and promoting cell behavior mdpi.com.

Drug Delivery Systems: The compound can be used to engineer drug delivery systems that mimic natural transport mechanisms or cellular interactions. For instance, this compound can be conjugated to targeting ligands (e.g., antibodies, aptamers) to achieve cell-specific or tissue-specific drug delivery. The PEGylation itself can prolong circulation time and reduce immunogenicity, mimicking stealth mechanisms found in biological systems mdpi.comnih.gov.

Antifouling Surfaces: PEG is widely recognized for its antifouling properties, preventing non-specific protein adsorption and cell adhesion mdpi.com. This compound can be used to create biomimetic antifouling surfaces on medical implants, biosensors, or diagnostic devices. The azide group allows for the facile attachment of other functional molecules while maintaining the antifouling properties of the PEGylated surface.

Bio-inspired Polymer Envelopes: Research has shown the development of bio-inspired, cleavable PEGylated conjugates that spontaneously coat viral vectors, reducing immunogenicity and improving biodistribution nih.gov. This compound could be a component in designing similar polymer envelopes for various nanoparticles or biological entities, enabling controlled release or targeted delivery in complex biological environments.

The ability of this compound to facilitate precise chemical modifications on a biocompatible scaffold makes it an invaluable tool for designing materials that interact intelligently with biological systems, opening new avenues for regenerative medicine, diagnostics, and advanced therapeutics.

Computational Chemistry and Molecular Modeling for Predictive Design and Reaction Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for understanding, predicting, and optimizing the behavior of complex chemical compounds like this compound. These methods can provide insights at the atomic and molecular level, guiding experimental design and accelerating discovery.

Reaction Pathway Prediction and Optimization: Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of both the azide-alkyne click chemistry and the nucleophilic substitution involving the tosylate group. This can help predict reaction rates, identify transition states, and understand the influence of solvent effects or catalysts, leading to optimized reaction conditions for higher yields and selectivity.

Conformational Analysis and Dynamics: Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound in various environments (e.g., aqueous solutions, at interfaces, or when conjugated to biomolecules). Understanding the flexibility and spatial arrangement of the PEG chain and its end groups is crucial for predicting its behavior in biological systems, such as its ability to shield conjugated molecules or its interactions with cellular membranes dbaasp.org.

Predicting Interactions with Biomolecules: Computational docking and MD simulations can predict how this compound, or molecules conjugated to it, interact with proteins, nucleic acids, or cell surfaces. This is particularly relevant for its role in ADCs and PROTACs, where precise interactions with target proteins and E3 ligases are essential for efficacy medchemexpress.com. Modeling can help design linkers with optimal length, rigidity, and hydrophilicity for specific biological targets.

Self-Assembly and Material Properties: For polymer engineering applications, computational modeling can simulate the self-assembly of this compound-based block copolymers or the network formation in hydrogels. This can predict macroscopic material properties like mechanical strength, porosity, and degradation rates based on the molecular design, reducing the need for extensive experimental trial-and-error.

Virtual Screening: In conjunction with HTS, computational methods can perform virtual screening of potential reaction partners for this compound, identifying promising candidates for synthesis and experimental validation. This accelerates the discovery process by filtering out less promising compounds computationally.

By integrating computational chemistry and molecular modeling, researchers can gain a deeper understanding of this compound's behavior, rationally design new derivatives with enhanced properties, and predict their performance in various applications, thereby streamlining the development of advanced materials and therapeutics.

Q & A

Q. How can researchers statistically validate unexpected results in this compound conjugation efficiency studies?

  • Methodological Answer :
  • Power Analysis : Predefine sample sizes using G*Power software to ensure adequate statistical power (α=0.05, β=0.2).
  • Robustness Testing : Apply Grubbs’ test for outlier detection and Bayesian statistics to quantify result credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.